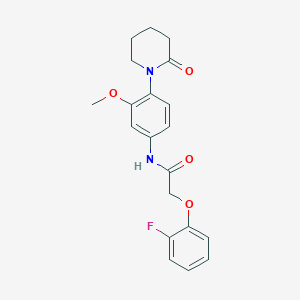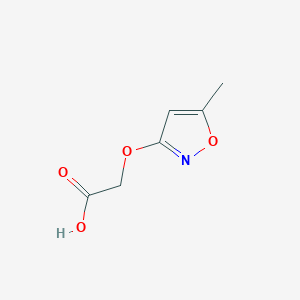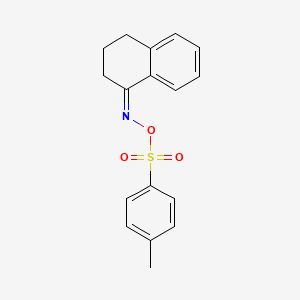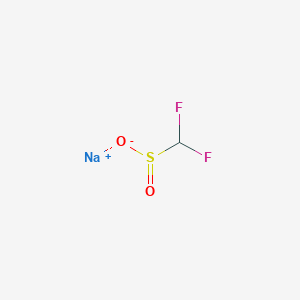
Difluoromethanesulfinic acid sodium
説明
Difluoromethanesulfinic acid sodium is a technical grade compound with a CAS Number of 275818-95-6 . Its molecular weight is 140.09 .
Synthesis Analysis
Sodium sulfinates, including difluoromethanesulfinic acid sodium, have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Free radical difluoromethylation of protonated heteroaromatic bases was accomplished using sodium difluoromethanesulfinate in combination with tert-butyl hydroperoxide in a two-phase system (methylene chloride–water) at room temperature .Molecular Structure Analysis
The linear formula of Difluoromethanesulfinic acid sodium is CH2F2NaO2S .Chemical Reactions Analysis
Difluoromethanesulfinic acid sodium has been used in free radical difluoromethylation of protonated heteroaromatic bases . The difluoromethylation products of methyl pyridine-4-carboxylate, pyridine-4-carbonitrile, and 2-amino-1,3,4-thiadiazole were isolated on a preparative scale .Physical And Chemical Properties Analysis
Difluoromethanesulfinic acid sodium is a technical grade compound with a CAS Number of 275818-95-6 . Its molecular weight is 140.09 .科学的研究の応用
Comprehensive Analysis of Sodium Difluoromethanesulfinate Applications
Sodium difluoromethanesulfinate, also known as difluoromethanesulfinic acid sodium, is a versatile reagent in organic chemistry, particularly in the introduction of difluoromethyl groups into various molecules. Below is a detailed analysis of its unique applications across different fields of scientific research.
Synthesis of Protonated Heterocyclic Compounds: Sodium difluoromethanesulfinate is used for the free radical difluoromethylation of protonated heteroaromatic bases . This process is carried out using a two-phase system at room temperature, combining the compound with tert-butyl hydroperoxide. The resulting difluoromethylated heterocyclic compounds have potential applications in pharmaceuticals due to their modified properties.
Pharmaceutical Design: The difluoromethyl group (CHF₂) introduced by sodium difluoromethanesulfinate acts as a lipophilic hydrogen bond donor. This property is beneficial for increasing membrane permeability compared to traditional donors like OH and NH groups, making it promising for designing bioactive molecules .
Modification of Molecular Geometry: Fluorine atoms, due to their size similarity with hydrogen atoms, allow for the replacement of hydrogen without significant alteration of molecular geometry. This substitution, facilitated by sodium difluoromethanesulfinate, can profoundly affect the properties of the resulting compound, such as changing the lipophilicity profile and inhibiting certain metabolic pathways .
Bioavailability Enhancement: The introduction of difluoromethyl groups into organic molecules can improve bioavailability. This enhancement leads to increased selectivity for tissues and organs and generally reduces the effective therapeutic dose, which is advantageous for non-fluorinated analogs .
Alternative Fluorinating Methods: Sodium difluoromethanesulfinate offers an alternative to traditional fluorinating agents like diethylaminosulfur trifluoride (DAST), which have limited tolerance to many functional groups. This compound provides a more selective method for introducing difluoromethyl groups into organic molecules .
Direct Functionalization of C–H Bonds: The compound is involved in the Minisci reaction, which is a method for the direct introduction of CHF₂ groups into heteroaromatic compounds. This reaction uses zinc(II) difluoromethanesulfinate as a source of the difluoromethyl radical, showcasing the compound’s role in free radical functionalization .
Safety and Hazards
作用機序
Target of Action
Sodium difluoromethanesulfinate, also known as Difluoromethanesulfinic acid sodium, primarily targets protonated heteroaromatic bases . These bases play a crucial role in various biochemical reactions and are key components in the structure of many biologically active organic compounds .
Mode of Action
The compound interacts with its targets through a process known as free radical difluoromethylation . This involves the use of sodium difluoromethanesulfinate in combination with tert-butyl hydroperoxide in a two-phase system (methylene chloride–water) at room temperature . The result is the introduction of a difluoromethyl group into the molecules of the target compounds .
Biochemical Pathways
The introduction of a difluoromethyl group into molecules of biologically active organic compounds can significantly alter their properties . This change can inhibit some metabolic pathways at the molecular level . The difluoromethylation of heteroaromatic compounds is among the most promising methods of direct introduction of a CHF2 group .
Pharmacokinetics
This is due to the increased membrane permeability compared to typical donors such as OH and NH groups . The replacement of hydrogen by fluorine can enhance the selectivity for tissues and organs, and generally reduce the effective therapeutic dose .
Result of Action
The molecular and cellular effects of sodium difluoromethanesulfinate’s action primarily involve the alteration of the target compounds’ properties. The introduction of a difluoromethyl group changes the lipophilicity profile of the resulting compound . This can lead to increased membrane permeability and inhibition of certain metabolic pathways .
Action Environment
The action of sodium difluoromethanesulfinate can be influenced by various environmental factors. For instance, the compound’s difluoromethylation process is carried out in a two-phase system (methylene chloride–water) at room temperature . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of other chemical agents .
特性
IUPAC Name |
sodium;difluoromethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSLFYACKIPNN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275818-95-6 | |
| Record name | Sodium difluoromethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes sodium difluoromethanesulfinate a desirable reagent for difluoromethylation reactions?
A1: Sodium difluoromethanesulfinate (HCF2SO2Na) stands out due to its commercial availability, ease of handling, and ability to participate in reactions under mild conditions. This makes it a practical alternative to other difluoromethylating reagents. For instance, research highlights its use in synthesizing difluoromethylated indoles at room temperature without requiring external catalysts or oxidants [].
Q2: How does sodium difluoromethanesulfinate act as a difluoromethylating agent?
A2: While the exact mechanisms can vary depending on the reaction conditions, studies suggest that sodium difluoromethanesulfinate often acts as a difluoromethyl radical source [, ]. This radical then reacts with the target molecule, leading to the incorporation of the CF2H group. For example, electrochemical studies indicate a radical pathway for the difluoromethylation of indoles at the C-2 position using sodium difluoromethanesulfinate [].
Q3: Can you provide examples of specific reactions where sodium difluoromethanesulfinate has been successfully used for difluoromethylation?
A3: Certainly! Sodium difluoromethanesulfinate has proven effective in various difluoromethylation reactions. Some notable examples include:
- Synthesis of CF2H-substituted secondary amines: Sodium difluoromethanesulfinate reacts with aromatic aldehydes, amines, and visible light to produce a diverse range of fluorinated secondary amines in good yields []. This reaction showcases its utility in multicomponent reactions.
- Difluoromethylation of indoles: Electrochemical methods utilize sodium difluoromethanesulfinate to introduce the CF2H group at the C-2 position of indoles in a catalyst- and oxidant-free manner [].
- N-ortho-selective difluoromethylation of N-oxides: Sodium difluoromethanesulfinate enables the selective difluoromethylation of quinoline and isoquinoline N-oxides at the ortho position relative to the nitrogen atom under electrochemical conditions [].
- Three-component difluorobenzylation of quinoxalin-2(1H)-ones: Sodium difluoromethanesulfinate participates in a photo-catalyzed reaction with quinoxalin-2(1H)-ones and vinylarenes to yield difluorobenzylated quinoxalin-2(1H)-ones, highlighting its versatility in constructing complex molecules [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)
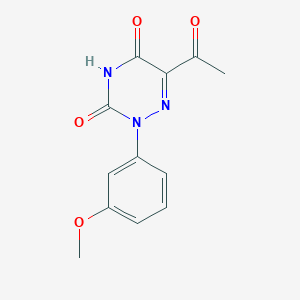

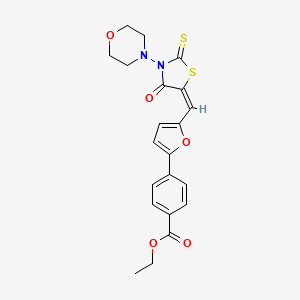
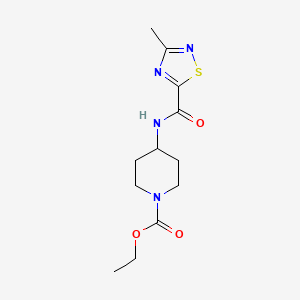

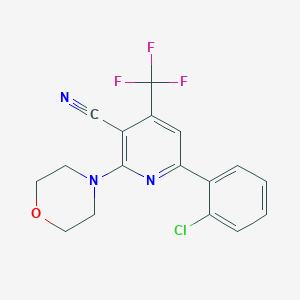
![3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid](/img/structure/B2935482.png)
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)

